(S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
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Overview
Description
(S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a brominated cyanophenyl group and a tert-butoxy-carbonyl protected carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamine precursors.
Introduction of the Brominated Cyanophenyl Group: This step involves the bromination of a cyanophenyl precursor, followed by its attachment to the piperazine ring through nucleophilic substitution.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxy-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated cyanophenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
(S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(5-Chloro-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- (S)-4-(5-Fluoro-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- (S)-4-(5-Methyl-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
Uniqueness
(S)-4-(5-Bromo-2-cyanophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is unique due to the presence of the brominated cyanophenyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C17H20BrN3O4 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
(2S)-4-(5-bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C17H20BrN3O4/c1-17(2,3)25-16(24)21-7-6-20(10-14(21)15(22)23)13-8-12(18)5-4-11(13)9-19/h4-5,8,14H,6-7,10H2,1-3H3,(H,22,23)/t14-/m0/s1 |
InChI Key |
NEAFKSWNKVOOBK-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC(=C2)Br)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC(=C2)Br)C#N |
Origin of Product |
United States |
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